molecular formula C11H8N4S B2480983 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 66129-30-4

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No. B2480983
CAS RN: 66129-30-4
M. Wt: 228.27
InChI Key: IOHSGVXOSOMTFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives involves complex organic reactions. A common approach includes the condensation of aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by subsequent reactions to form the desired pyridazine ring structure under mild conditions and in high yields (Lieberman & Albright, 1988).

Molecular Structure Analysis

Molecular structure analysis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound, reveals its crystallization in the monoclinic crystal system. Density functional theory (DFT) calculations and spectroscopic techniques, such as IR, NMR, and LC-MS, are employed to elucidate the structure and confirm the presence of key functional groups (Sallam et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. For instance, cyclocondensation reactions involving hydrazine or hydroxylamine lead to different heterocyclic structures, demonstrating the versatility of these compounds in synthetic chemistry (Desenko et al., 1998).

Scientific Research Applications

Biological Activities and Potential Therapeutic Uses

The compound and its derivatives have been extensively studied for their biological activities. Notably, some derivatives have shown activity in tests predictive of anxiolytic activity, representing a new class of compounds that inhibit [3H]diazepam binding. The structure-activity correlations of these derivatives provide valuable insights into their potential therapeutic uses (Albright et al., 1981).

Antimicrobial and Antibacterial Potentials

Research has highlighted the antimicrobial and antibacterial potentials of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol derivatives. Certain compounds synthesized from this chemical have demonstrated significant antibacterial activities against a range of bacterial strains, indicating their potential as antibacterial agents (Almajan et al., 2010).

properties

IUPAC Name

6-phenyl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-11-13-12-10-7-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSGVXOSOMTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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